

Salvage pathway for purine nucleotide synthesis

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Compound of Interest

Compound Name: *Purine riboside triphosphate*

Cat. No.: *B12409437*

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An In-depth Technical Guide on the Salvage Pathway for Purine Nucleotide Synthesis

Introduction

The synthesis of purine nucleotides is fundamental to cellular life, providing the necessary building blocks for DNA and RNA, as well as key molecules for energy transfer and signaling. Cells employ two primary routes for purine nucleotide synthesis: the de novo pathway and the salvage pathway. While the de novo pathway synthesizes purines from simple precursors, it is an energy-intensive process. The salvage pathway, in contrast, recycles pre-formed purine bases and nucleosides, offering a more energetically favorable alternative. This guide provides a detailed examination of the core aspects of the purine salvage pathway, with a focus on its enzymatic machinery, regulatory mechanisms, and its significance as a target for drug development.

Core Enzymes and Reactions

The purine salvage pathway primarily relies on two key enzymes: adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). These enzymes catalyze the conversion of free purine bases back into their corresponding mononucleotides.

- **Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT):** This enzyme is responsible for the salvage of hypoxanthine and guanine. It transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the purine base, yielding inosine monophosphate (IMP) or guanosine monophosphate (GMP), respectively. IMP can then be converted to adenosine monophosphate (AMP) or GMP.

- Adenine Phosphoribosyltransferase (APRT): APRT specifically salvages adenine by catalyzing its reaction with PRPP to form AMP.

Another important enzyme in purine metabolism is adenosine deaminase (ADA), which converts adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. While not a direct part of the core salvage reaction, its activity influences the pool of substrates available for salvage.

The central reactions of the purine salvage pathway are summarized below:

- Hypoxanthine + PRPP $\xrightarrow{\text{HGPRT}}$ IMP + PPi
- Guanine + PRPP $\xrightarrow{\text{HGPRT}}$ GMP + PPi
- Adenine + PRPP $\xrightarrow{\text{APRT}}$ AMP + PPi

Quantitative Data Summary

The kinetic parameters of the key enzymes in the purine salvage pathway are crucial for understanding their efficiency and substrate preference. The following table summarizes these properties for human HGPRT and APRT.

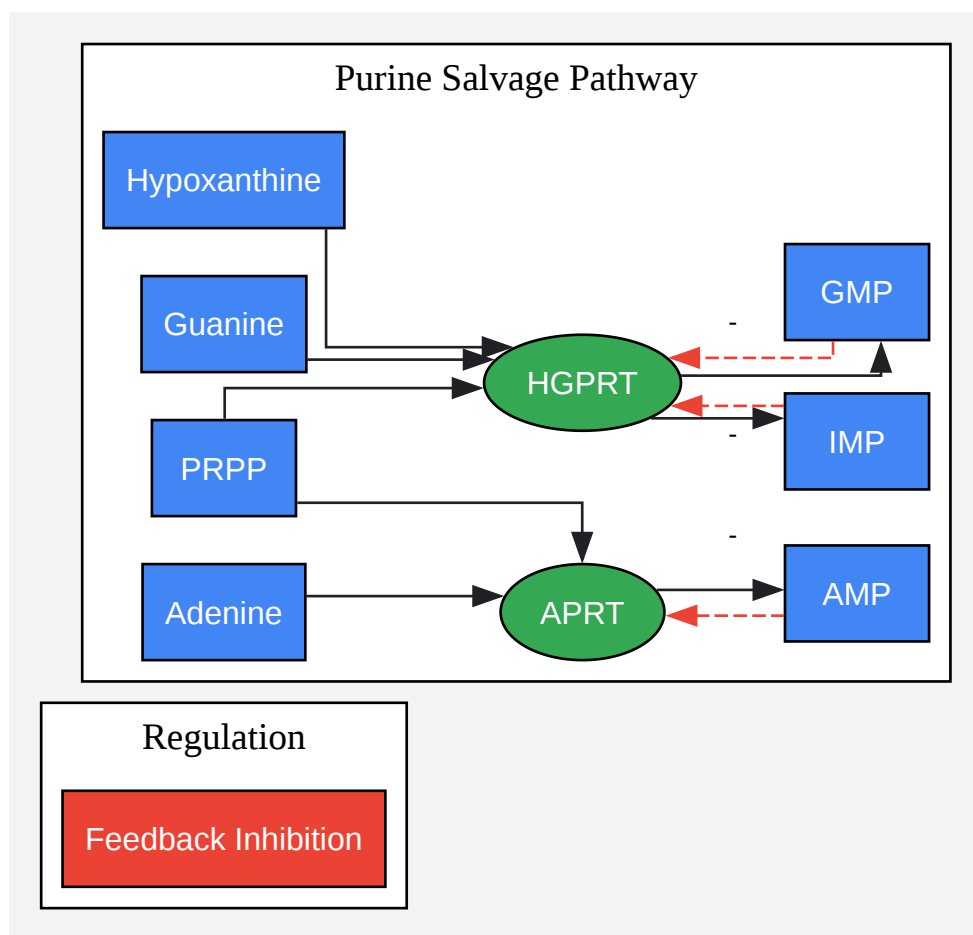
Enzyme	Substrate	Km (μM)	Vmax (nmol/mg/hr)	Organism/T issue	Reference
HGPRT	Hypoxanthine	1.8 - 12	65 - 110	Human Erythrocytes	
	Guanine	3.5 - 10	70 - 125	Human Erythrocytes	
	PRPP	7 - 35	-	Human Erythrocytes	
APRT	Adenine	1.5 - 5	15 - 30	Human Erythrocytes	
	PRPP	5 - 20	-	Human Erythrocytes	

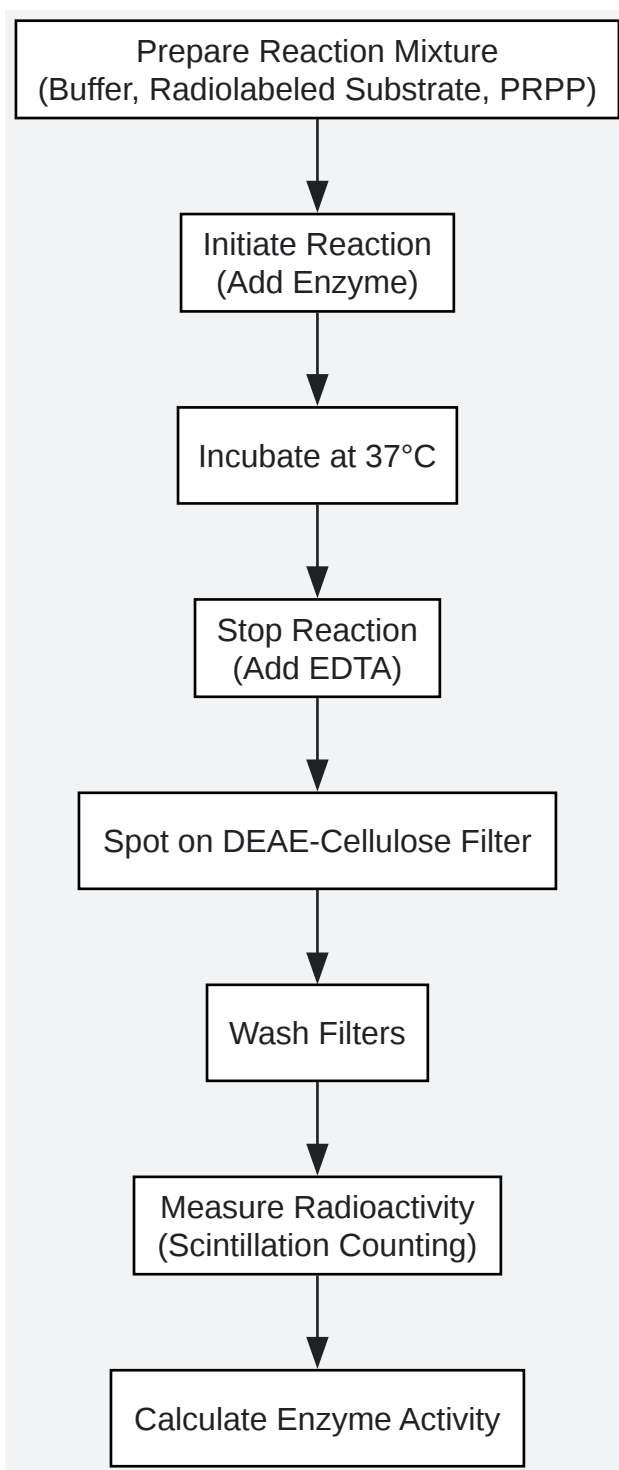
Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum velocity) represents the maximum rate of the reaction.

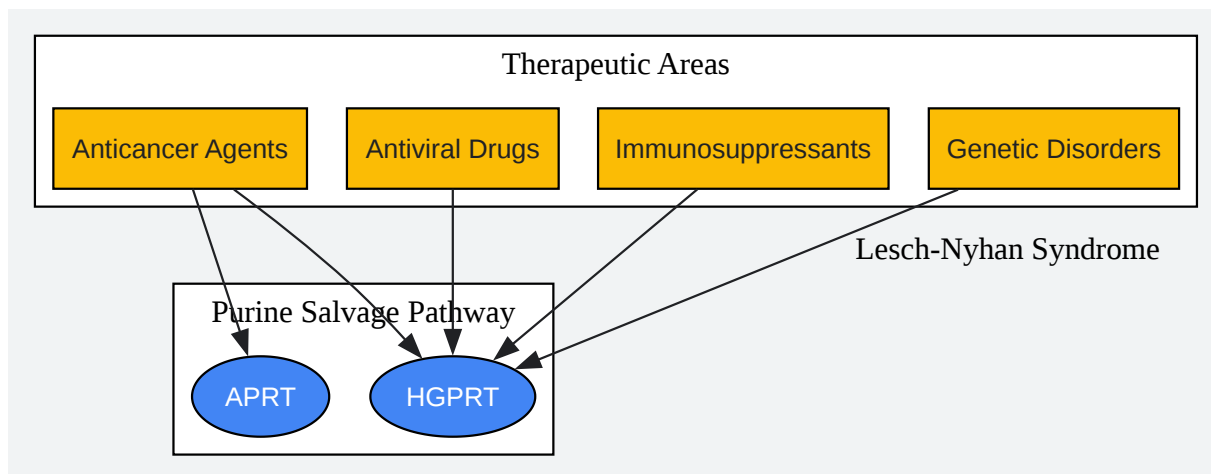
Regulatory Mechanisms

The purine salvage pathway is tightly regulated to maintain a balanced pool of purine nucleotides. The primary regulatory mechanisms include:

- **Substrate Availability:** The concentrations of free purine bases and PRPP are key determinants of the pathway's activity.
- **Product Inhibition:** The end products of the pathway, namely AMP, GMP, and IMP, act as feedback inhibitors of both HGPRT and APRT. This prevents the overproduction of purine nucleotides.
- **Allosteric Regulation:** The activity of these enzymes can be modulated by the binding of effector molecules at sites other than the active site.







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